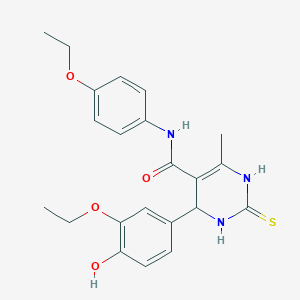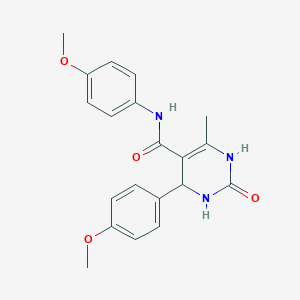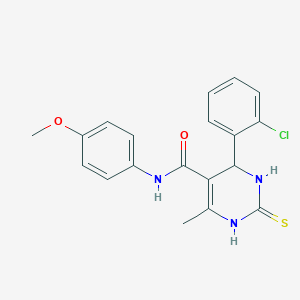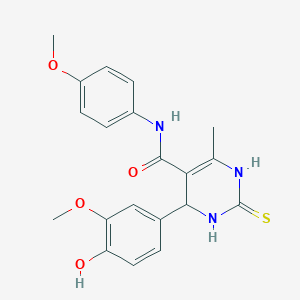![molecular formula C21H21ClF3N5O2 B376326 5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B376326.png)
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The trifluoromethyl group is often introduced via radical trifluoromethylation, which is crucial for the compound’s unique properties .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is essential to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine scaffold.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with comparable structure and function.
Ocinaplon: An anxiolytic agent with a related chemical structure.
Uniqueness
5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological activities and therapeutic potential. The presence of the trifluoromethyl group enhances its stability and efficacy compared to similar compounds .
Propiedades
Fórmula molecular |
C21H21ClF3N5O2 |
|---|---|
Peso molecular |
467.9g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H21ClF3N5O2/c22-15-4-2-14(3-5-15)16-12-18(21(23,24)25)30-19(27-16)13-17(28-30)20(31)26-6-1-7-29-8-10-32-11-9-29/h2-5,12-13H,1,6-11H2,(H,26,31) |
Clave InChI |
JWQUZKLOUJQVPN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,4-Dichlorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B376249.png)











